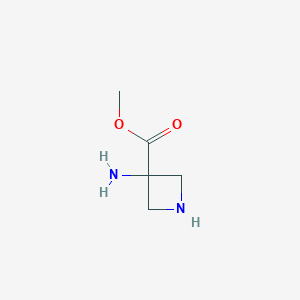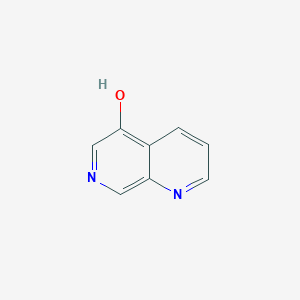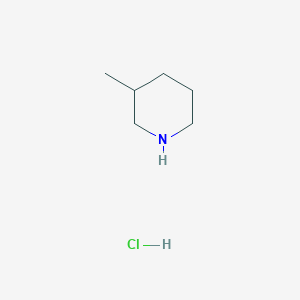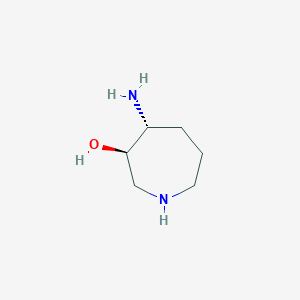
2-(sec-Butoxy)-1H-azirine-1-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(sec-Butoxy)-1H-azirine-1-carbonitrile is an organic compound characterized by the presence of an azirine ring, a butoxy group, and a nitrile group. Azirines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain. The sec-butoxy group adds to the compound’s complexity and potential reactivity, while the nitrile group introduces additional functionality.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(sec-Butoxy)-1H-azirine-1-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of suitable precursors in the presence of a base or a catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring the desired product specifications.
化学反応の分析
Types of Reactions
2-(sec-Butoxy)-1H-azirine-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The azirine ring can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Reagents like alkyl halides or acyl halides can be used for substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce primary amines. Substitution reactions can lead to a variety of substituted azirine derivatives.
科学的研究の応用
2-(sec-Butoxy)-1H-azirine-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying biological processes and interactions with enzymes or receptors.
Industry: Used in the development of new materials with specific functionalities, such as polymers or coatings.
作用機序
The mechanism of action of 2-(sec-Butoxy)-1H-azirine-1-carbonitrile involves its interaction with molecular targets through its reactive azirine ring and nitrile group. The azirine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. The nitrile group can participate in various chemical transformations, contributing to the compound’s overall reactivity.
類似化合物との比較
Similar Compounds
2-(n-Butoxy)-1H-azirine-1-carbonitrile: Similar structure but with a different alkoxy group.
2-(tert-Butoxy)-1H-azirine-1-carbonitrile: Contains a tert-butoxy group instead of a sec-butoxy group.
2-(sec-Butoxy)-1H-azirine-1-carboxamide: Similar structure with a carboxamide group instead of a nitrile group.
Uniqueness
2-(sec-Butoxy)-1H-azirine-1-carbonitrile is unique due to the presence of the sec-butoxy group, which influences its reactivity and interactions with other molecules
特性
分子式 |
C7H10N2O |
|---|---|
分子量 |
138.17 g/mol |
IUPAC名 |
2-butan-2-yloxyazirine-1-carbonitrile |
InChI |
InChI=1S/C7H10N2O/c1-3-6(2)10-7-4-9(7)5-8/h4,6H,3H2,1-2H3 |
InChIキー |
QQNDLGCMKSEZQO-UHFFFAOYSA-N |
正規SMILES |
CCC(C)OC1=CN1C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-Aminopyrazolo[1,5-a]pyridin-5-ol](/img/structure/B11923474.png)


![1,6-Dihydropyrrolo[2,3-b]pyrrole-2-carboxylic acid](/img/structure/B11923498.png)







